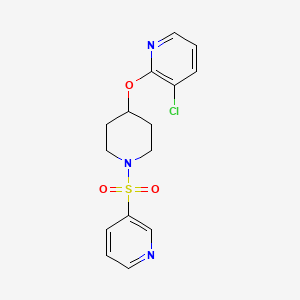
3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex pyridine derivatives often involves multi-step chemical reactions, starting from simpler pyridine compounds. For example, the synthesis of related compounds can include steps like chlorination, sulfonation, and the introduction of the piperidinyl group through nucleophilic substitution or coupling reactions. Shen Li (2012) described the synthesis of a similar compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, from 2-amino-4-methylpyridine, demonstrating a typical pathway for introducing chloro and piperidinyl groups to the pyridine ring with an overall yield of about 62% (Shen Li, 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
- Research on compounds related to 3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine includes the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, showcasing the importance of specific synthesis methods in obtaining pure compounds (Ruano, Alemán, & Cid, 2006).
- The complex Ru(pby)/sub 2/(py)H/sub 2/O/sup 2 +/ has been studied, demonstrating the relevance of complex formation in the context of the oxidation of water and the reduction of oxygen, which are key processes in various scientific applications (Moyer & Meyer, 1981).
- Shen Li's work on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, underlines the importance of specific intermediates in the broader synthesis of pharmacologically relevant compounds (Shen Li, 2012).
Chemical Properties and Analysis
- Studies on the piperidine ring in compounds like the title compound 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione provide insight into the structural and chemical properties of these rings, which are crucial for understanding their behavior in various chemical environments (Sundar et al., 2011).
- The synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlights the application of piperidine derivatives in catalysis, which is a fundamental aspect of chemical research and industry (Ghorbani‐Choghamarani & Azadi, 2015).
Applications in Material Science and Chemistry
- The study of 2-chloroquinoline-3-carbaldehydes and their conversion into a variety of fused quinolines including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines by Meth-Cohn et al. demonstrates the versatility of these compounds in synthesizing a wide range of chemically significant derivatives (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of various complexes
Mode of Action
Related compounds have been involved in catalytic protodeboronation , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been used in suzuki–miyaura (sm) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that this compound might affect similar biochemical pathways.
Result of Action
Related compounds have been used in the synthesis of various complexes , suggesting that this compound might have similar effects.
Action Environment
Related compounds have been used under solvothermal conditions , suggesting that this compound might also be influenced by similar environmental factors.
Propriétés
IUPAC Name |
3-chloro-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c16-14-4-2-8-18-15(14)22-12-5-9-19(10-6-12)23(20,21)13-3-1-7-17-11-13/h1-4,7-8,11-12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTZZRNCGNWYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)
![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)
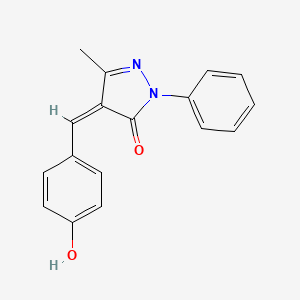


![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)
![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
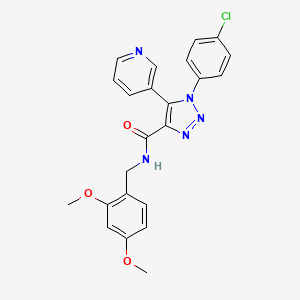
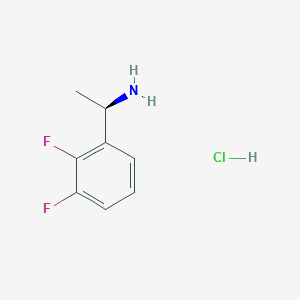
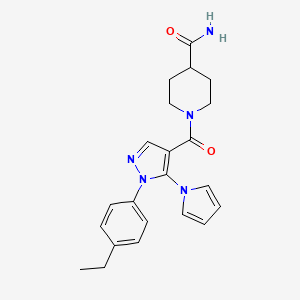

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)
